7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related quinazoline derivatives involves complex organic reactions. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate exemplifies the intricate steps involved in creating complex molecules with quinazoline cores (Jiang et al., 2012). Such processes are vital for the development of compounds with specific functional groups and characteristics.

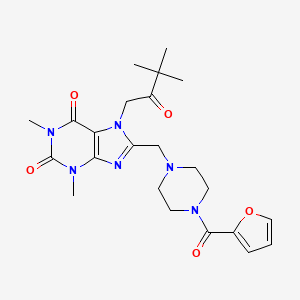

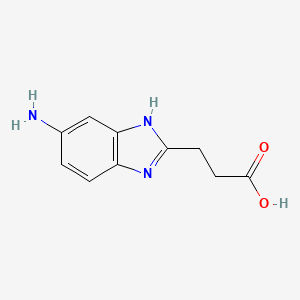

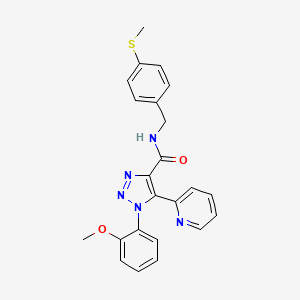

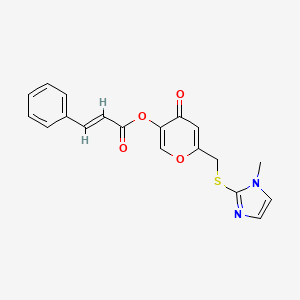

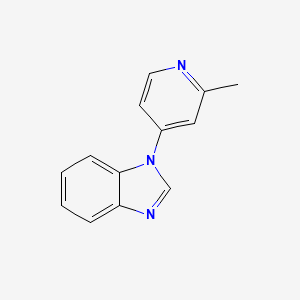

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is determined using techniques like X-ray diffraction analysis. This method provides insights into the spatial arrangement and bond lengths, essential for understanding the compound's chemical behavior. For example, structural investigations on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives offer valuable data on how modifications affect receptor binding and antagonistic properties (Colotta et al., 2006).

Chemical Reactions and Properties

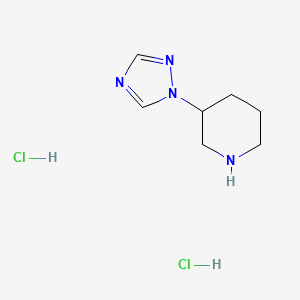

Quinazoline derivatives engage in various chemical reactions that alter their properties. For instance, the reactivity towards lipase and α-glucosidase inhibition by triazol-quinazoline compounds illustrates the chemical versatility and potential therapeutic uses of these molecules (Bekircan et al., 2015). Understanding these reactions is crucial for developing new drugs and materials.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

This compound is used as a starting point for synthesizing a variety of heterocyclic compounds. One study focused on the synthesis of compounds with potential lipase and α-glucosidase inhibition activities, revealing significant anti-lipase and anti-α-glucosidase activities in some synthesized compounds (Bekircan, Ülker, & Menteşe, 2015).

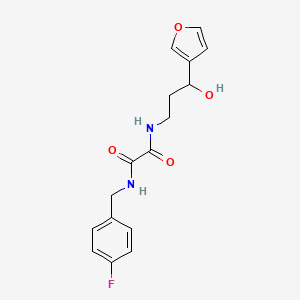

Antitumor Activities

Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, starting from related chemical structures, showing significant antitumor activity toward a panel of 11 cell lines in vitro (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Inhibition of Tumor Cell Growth

Another study established that quinazoline-2,4(1H,3H)-diones, like the one , significantly inhibited the in vitro growth of 60 human tumor cell lines, highlighting its potential in cancer therapy (Zhou, Xie, & Liu, 2013).

Synthesis for Specialized Applications

Nucleoside Synthesis

The compound is involved in the synthesis of specialized nucleosides, which are crucial in biological systems and pharmaceutical applications (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Synthesis of Quinazoline Derivatives

It's used in synthesizing various quinazoline derivatives, showing the chemical versatility of this compound (Yan & Ouyang, 2013).

Other Applications

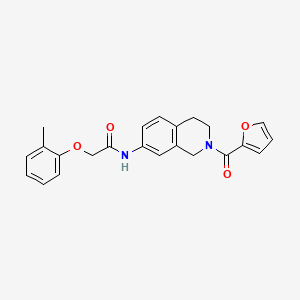

Investigation of Receptor Antagonists

The compound's derivatives have been studied for their potential as receptor antagonists in neurological applications, demonstrating the compound’s utility in neuropharmacology (Colotta et al., 2006).

Synthesis of Antimicrobial Agents

Some derivatives have been explored for their antimicrobial activities, indicating the compound's role in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicide Discovery

Derivatives of this compound have been investigated as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors, significant in herbicide development (He et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "urea", "4-chlorophenylhydrazine", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-nitrobenzylidene-4-methoxybenzohydrazide from 4-methoxybenzaldehyde and 2-nitrobenzaldehyde using urea and thionyl chloride", "Reduction of 2-nitrobenzylidene-4-methoxybenzohydrazide to 4-methoxybenzylidene-2-aminobenzohydrazide using sodium borohydride", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione from 4-methoxybenzylidene-2-aminobenzohydrazide using acetic anhydride and acetic acid", "Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine from 4-chlorophenylhydrazine and ethyl acetate using triethylamine and N,N-dimethylformamide", "Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine using methanol and water to form the final product" ] } | |

CAS RN |

1206995-09-6 |

Product Name |

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C24H17ClN4O4 |

Molecular Weight |

460.87 |

IUPAC Name |

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17ClN4O4/c1-32-18-9-2-14(3-10-18)13-29-23(30)19-11-6-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-4-7-17(25)8-5-15/h2-12H,13H2,1H3,(H,26,31) |

InChI Key |

KGTUMIGKTYKTLK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)